(2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride
Overview
Description
“(2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride” is a specialty chemical . It is offered by various suppliers for research purposes .
Molecular Structure Analysis
The molecular formula of “(2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride” is C5H12ClNO3 . The InChI code is 1S/C5H11NO3.ClH/c1-3(7)4(6)5(8)9-2;/h3-4,7H,6H2,1-2H3;1H/t3-,4-;/m0./s1 . The molecular weight is 169.61 .Physical And Chemical Properties Analysis
“(2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride” is a white to off-white powder or crystals . It should be stored in a dark place, under an inert atmosphere, at room temperature . The compound is very soluble, with a solubility of 46.6 mg/ml .Scientific Research Applications
Synthesis and Biopolymer Applications
- An efficient synthesis method for optically pure (2S,3R,4S)-4-hydroxyisoleucine, an insulinotropic α-amino acid, involves the biotransformation of ethyl 2-methylacetoacetate to ethyl (2S,3S)-2-methyl-3-hydroxybutanoate (Wang, Ouazzani, Sasaki, & Potier, 2002).
- Direct degradation of the biopolymer poly[(R)-3-hydroxybutyric acid] produces compounds like (R)-3-hydroxybutanoic acid and its methyl ester, related to (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride (Seebach, Beck, Breitschuh, & Job, 2003).
Pharmaceutical and Chemical Synthesis
- Stereoselective synthesis of fluorinated amino acids, including (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-Trifluoroleucine, starts from trifluoro-3-methylbutanoic acid, related to (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride (Pigza, Quach, & Molinski, 2009).
- Amino acetate functionalized Schiff base organotin(IV) complexes, potentially used in anticancer drugs, involve reactions with compounds related to (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride (Basu Baul, Basu, Vos, & Linden, 2009).
Optically Pure Compound Preparation
- Methods for preparing optically pure (R)- and (S)-3-hydroxybutanoic acid and its homologues involve steps like the hydrogenation of methyl 3-oxoalkanoate, relevant to the study of (2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride (Kikukawa, Iizuka, Sugimura, Harada, & Tai, 1987).
Chemical Structure Analysis
- X-ray structure determination of similar compounds, like (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, provides insights into the stereochemistry and molecular structure of related amino acids (Nakamura, Suda, Takita, Aoyagi, & Umezawa, 1976).
Safety and Hazards
properties
IUPAC Name |
methyl (2S,3S)-2-amino-3-hydroxybutanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c1-3(7)4(6)5(8)9-2;/h3-4,7H,6H2,1-2H3;1H/t3-,4-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSJLLVVZFTDEY-MMALYQPHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)OC)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718519 | |
Record name | Methyl L-allothreoninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-Methyl 2-amino-3-hydroxybutanoate hydrochloride | |
CAS RN |
79617-27-9 | |
Record name | Methyl L-allothreoninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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